Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester
Description
This compound (hereafter referred to as Compound A) is a critical intermediate in the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH)-associated dysuria . Structurally, Compound A features:
- A 4-methylbenzoate ester moiety.
- A 7-cyano-substituted indoline core with a 2,3-dihydro-1H-indole scaffold.
- A (2R)-configured propyl chain bearing a phenoxyethylamine group substituted with a 2,2,2-trifluoroethoxy group .
Its synthesis involves condensation reactions followed by salt formation (e.g., with 2-oxoglutaric acid) to improve crystallinity and filterability, reducing impurities like dialkylated byproducts .
Properties
CAS No. |
1638212-09-5 |
|---|---|
Molecular Formula |
C33H36F3N3O4 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
3-[7-cyano-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl 4-methylbenzoate |
InChI |
InChI=1S/C33H36F3N3O4/c1-23-8-10-26(11-9-23)32(40)42-16-5-14-39-15-12-27-19-25(20-28(21-37)31(27)39)18-24(2)38-13-17-41-29-6-3-4-7-30(29)43-22-33(34,35)36/h3-4,6-11,19-20,24,38H,5,12-18,22H2,1-2H3/t24-/m1/s1 |
InChI Key |
OTBJKBLLHUELFC-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OCCCN2CCC3=C2C(=CC(=C3)C[C@@H](C)NCCOC4=CC=CC=C4OCC(F)(F)F)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCCN2CCC3=C2C(=CC(=C3)CC(C)NCCOC4=CC=CC=C4OCC(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Final Coupling Reaction via Reductive Amination
The target compound is synthesized through a reductive amination strategy between benzoic acid 3-[5(R)-(2-aminopropyl)-7-cyano-2,3-dihydro-indol-1-yl]-propyl ester (XV) and [2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde (VIII). The process involves stirring XV and VIII in an alcohol solvent (e.g., methanol) with a weak organic acid at 25–40°C for 1–2 hours . A reducing agent, typically sodium cyanoborohydride, is introduced to facilitate imine reduction, followed by stirring at 35–45°C for 2–3 hours . The reaction mixture is concentrated under reduced pressure, acidified with hydrochloric acid, and extracted into ethyl acetate. Subsequent treatment with methanol and aqueous sodium hydroxide removes protecting groups, yielding the final ester after a second extraction .
Critical parameters include maintaining a temperature below 45°C to prevent decomposition of the trifluoroethoxy group and using polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance intermediate solubility . This method achieves a crude yield of 70–80%, with final purification via column chromatography.
Synthesis of [2-(2,2,2-Trifluoroethoxy)Phenoxy]Acetaldehyde (Intermediate VIII)
Intermediate VIII is prepared through a nucleophilic substitution reaction between catechol and 2,2,2-trifluoroethyl iodide in the presence of potassium carbonate . The reaction proceeds at 90–130°C for 4–8 hours in an aromatic hydrocarbon solvent (e.g., toluene), followed by hydrolysis of the resulting bromoacetaldehyde ethylene glycol adduct. Acidic workup (pH 3–4) with mineral acids like HCl liberates the aldehyde, which is extracted into toluene and concentrated under vacuum .
Key challenges include avoiding over-alkylation of catechol and ensuring complete hydrolysis of the acetal protecting group. The use of excess trifluoroethyl iodide (1.5 equiv) and controlled heating at 110–135°C optimizes the reaction, yielding VIII in 65–75% purity .
Preparation of Benzoic Acid Ester Intermediate XV
Intermediate XV is synthesized from a precursor indole derivative via oxidation and esterification. A mixture of 5(R)-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indole is treated with 30% hydrogen peroxide and 5N sodium hydroxide in DMSO at 25–40°C for 2–4 hours . The resulting amine intermediate undergoes esterification with 4-methylbenzoic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. The ester is isolated via extraction into dichloromethane and concentrated to an oily residue .
Notably, the stereochemical integrity of the (2R)-2-aminopropyl side chain is preserved by conducting the reaction under inert atmosphere and avoiding racemization-prone conditions. This step achieves a 60–70% yield after purification .
Ruthenium-Catalyzed C−H Arylation for Indole Functionalization
The indole core’s 7-cyano group is introduced via ruthenium-catalyzed C−H activation, as demonstrated in recent methodologies . Using Ru(tBuCN)62 (6 mol %) and potassium carbonate in tert-butyl cyanide, aryl cyanides are coupled to the indole’s C7 position at 140°C for 16 hours . This method avoids pre-functionalized substrates and achieves yields of 75–85% for electron-deficient aryl partners (Table 1).
Table 1: Yields of C7-Cyanated Indoles via Ru Catalysis
| Aryl Cyanide | Yield (%) | Conditions |
|---|---|---|
| 4-CN-C6H4-X | 82 | 140°C, 16 h, 6 mol% |
| 3-CN-C6H4-X | 78 | 140°C, 16 h, 6 mol% |
| 2-CN-C6H4-X | 68 | 140°C, 24 h, 10 mol% |
The addition of water (3.0 equiv) enhances catalyst turnover, while electron-withdrawing groups on the aryl cyanide improve regioselectivity .
Comparative Analysis of Synthetic Routes
A comparative evaluation of the methods reveals trade-offs between yield, scalability, and operational complexity:
-
Reductive Amination (Method 1) : High atom economy but requires stringent pH control during workup .
-
Ru-Catalyzed Arylation (Method 4) : Broad substrate scope but necessitates specialized catalysts and anhydrous conditions .
-
Intermediate Synthesis (Methods 2–3) : Labor-intensive due to multiple protection/deprotection steps but critical for stereochemical control .
Industrial-scale production favors Method 1 due to its compatibility with continuous flow systems, whereas Method 4 is preferred for introducing diverse aryl groups during early-stage R&D .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the cyano group can produce an amine derivative.
Substitution: Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The compound features a complex structure that includes a benzoic acid moiety, a cyano group, and a trifluoroethoxy phenoxy group. Its molecular formula is C28H35F3N4O3, and it possesses significant lipophilicity due to the presence of the trifluoroethoxy group.
Pharmacological Applications
Benzoic acid derivatives are widely studied for their pharmacological properties. The specific compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Case Study: Anticancer Activity
Research has shown that compounds with similar structural features exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of indole-based compounds in inhibiting cancer cell proliferation. The benzoic acid derivative was tested against various cancer cell lines, demonstrating significant cytotoxicity at low concentrations .
Material Science Applications
The compound's unique chemical structure makes it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.
Case Study: Polymer Development
A recent study explored the use of benzoic acid derivatives as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polycarbonate matrices resulted in improved impact resistance and thermal degradation temperatures .
Environmental Applications
Due to its chemical stability, benzoic acid derivatives are also being studied for their potential role in environmental remediation processes.
Case Study: Water Treatment
Research indicates that benzoic acid derivatives can be utilized in water purification systems to remove heavy metals through complexation reactions. A study demonstrated that the compound effectively binds to lead ions, facilitating their removal from contaminated water sources .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance its binding affinity, while the cyano group may participate in hydrogen bonding or electrostatic interactions. The indole core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
3-{7-Cyano-5-[(2R)-2-({2-[2-(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl}Amino)Propyl]-2,3-Dihydro-1H-Indol-1-Yl}Propyl Benzoate Oxalate
- Structural Difference : Oxalate salt form of Compound A .
- Synthesis Advantage : Enhanced crystallinity simplifies purification, reducing reaction time and byproduct formation (e.g., dialkylated impurities) compared to the free base .
- Yield: Not explicitly reported, but salt formation typically improves overall process efficiency .
1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl}Amino)Propyl]-2,3-Dihydro-1H-Indole-7-Carbonitrile
Dialkylated Byproduct (3-{7-Cyano-5-[(2R)-2-(N,N-Di{2-[2-(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl}Amino)Propyl]-2,3-Dihydro-1H-Indol-1-Yl}Propyl Benzoate)
- Structural Difference : Di-alkylated amine side chain due to over-reaction .
- Impact : Lowers yield of desired Compound A; requires rigorous purification .
Functional Comparison
- Synthesis Efficiency : Compound A’s oxalate salt reduces reaction time by 30–50% compared to earlier intermediates lacking salt stabilization .
Biological Activity
The compound Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester is a complex benzoic acid derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several functional groups that contribute to its biological activity:
- Benzoic Acid Core : Provides a scaffold that is often associated with various biological activities.
- Trifluoroethoxy Group : Known for enhancing lipophilicity and potentially affecting pharmacokinetics.
- Indole Moiety : Frequently found in biologically active compounds, particularly those targeting serotonin receptors.
Molecular Formula
The molecular formula of this compound is .
Antimicrobial Activity
Recent studies have indicated that benzoic acid derivatives possess significant antimicrobial properties. For instance, research involving similar compounds has demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Benzoic acid derivatives are also being explored for their anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. The presence of the indole group is hypothesized to play a crucial role in modulating pathways related to cell survival and death.
Enzyme Inhibition
Some studies have reported that benzoic acid derivatives can act as inhibitors of specific enzymes involved in metabolic processes. For example, compounds similar to our target compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of various benzoic acid derivatives. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the increased lipophilicity enhancing membrane permeability .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | MIC = 32 µg/mL | MIC = 64 µg/mL |
| Compound B | MIC = 16 µg/mL | MIC = 32 µg/mL |
Case Study 2: Anticancer Activity
In another investigation, a benzoic acid derivative was tested for its cytotoxic effects on human cancer cell lines. The study found that at concentrations of 10 µM, the compound significantly inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 8 |
| MCF-7 (Breast) | 12 |
Mechanistic Insights
In silico studies have suggested that the compound could interact with key proteins involved in cancer progression. Molecular docking simulations indicated potential binding affinities with targets such as Bcl-2 and caspases, which are pivotal in apoptotic signaling .
Q & A
Synthesis & Optimization
Basic: What are the standard synthetic routes for this compound, and how is purity ensured? The compound is synthesized via multi-step reactions, including nucleophilic substitutions and esterification. Key steps involve coupling the indole core with the trifluoroethoxy-phenoxyethylamine side chain. Purification typically employs column chromatography and recrystallization. Purity (>97%) is validated using HPLC and mass spectrometry, with ISO 17034 certification ensuring quality control .
Advanced: How can enantiomeric purity of the (R)-configured propyl side chain be optimized? Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Rh-catalyzed hydrogenation) can enhance enantiomeric excess. Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) is recommended for resolving stereoisomers. Cross-validate with circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .
Structural Characterization
Basic: Which analytical techniques are essential for structural confirmation? High-resolution NMR (¹H, ¹³C, 19F) identifies functional groups and connectivity. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight. HPLC with UV/Vis or ELSD detectors assesses purity. Infrared spectroscopy (IR) verifies ester and nitrile bonds .
Advanced: How can stereochemical ambiguities in the indole-propanolamine moiety be resolved? X-ray crystallography provides definitive stereochemical assignment. Alternatively, vibrational circular dichroism (VCD) combined with computational modeling (DFT) can resolve dynamic stereochemistry in solution .
Biological Activity & Selectivity
Basic: What receptor targets are associated with this compound? Structural analogs (e.g., KMD-3213) suggest activity at α₁-adrenoceptors. Initial screening should include radioligand binding assays (³H-prazosin for α₁ subtypes) in transfected CHO cells or rat tail artery tissues .
Advanced: How can functional selectivity across adrenoceptor subtypes be assessed? Use functional assays (e.g., calcium mobilization in CHO cells expressing human β₁/β₂/β₃ or α₁A/α₁B/α₁D subtypes). Compare EC₅₀ and Emax values to determine bias signaling. Cross-reference with tissue-specific responses (e.g., vasoconstriction in rat aorta vs. prostate) .
Stability & Metabolism
Basic: What are the stability concerns for the ester and nitrile groups? The ester bond is prone to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9). Use LC-MS to monitor degradation products. Acetonitrile or DMF is recommended for stock solutions to minimize hydrolysis .
Advanced: How can metabolic pathways be elucidated? Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at the indole core) via LC-QTOF-MS. Phase II conjugates (glucuronides) can be detected using β-glucuronidase inhibitors .
Data Contradictions & Validation
Basic: How to address discrepancies in reported receptor binding affinities? Variations may arise from assay conditions (e.g., membrane vs. whole-cell preparations). Standardize protocols using reference ligands (e.g., prazosin for α₁-adrenoceptors) and validate with orthogonal methods (e.g., functional cAMP vs. calcium assays) .
Advanced: Can molecular dynamics (MD) simulations explain divergent binding kinetics? Yes. Run MD simulations (AMBER or GROMACS) to model ligand-receptor interactions. Compare binding poses and residence times across subtypes (e.g., α₁A vs. α₁B) to identify key residues influencing affinity .
Toxicity & Safety
Basic: What in vitro models are suitable for preliminary toxicity screening? Use MTT assays in HepG2 (liver) and HEK293 (kidney) cells. Monitor IC₅₀ values and compare to therapeutic concentrations. Include positive controls (e.g., doxorubicin) for validation .
Advanced: How to evaluate developmental toxicity? Employ zebrafish embryo models (OECD TG 236). Assess LC₅₀, teratogenicity, and behavioral endpoints (e.g., motility). Complement with transcriptomics (RNA-seq) to identify dysregulated pathways .
Formulation Challenges
Basic: How to improve aqueous solubility for in vivo studies? Use co-solvents (PEG 400, cyclodextrins) or nanoemulsions. Characterize solubility via shake-flask method and validate stability under physiological conditions (PBS, pH 7.4) .
Advanced: Can prodrug strategies enhance bioavailability? Design phosphate or amino acid esters for the hydroxyl group. Evaluate hydrolysis kinetics in plasma and tissue homogenates. Use PAMPA assays to predict intestinal absorption .
Computational Modeling
Basic: How to predict binding modes using docking studies? Use AutoDock Vina or Schrödinger Glide. Dock the compound into α₁-adrenoceptor crystal structures (PDB: 2RH1). Validate poses with MM-GBSA binding energy calculations .
Advanced: Can QSAR models guide structural optimization? Develop 3D-QSAR (CoMFA/CoMSIA) using analogs from literature. Focus on descriptors like logP, polar surface area, and H-bond donors. Validate with synthetic derivatives and in vitro testing .
Mechanistic Discrepancies
Advanced: How to resolve conflicting reports on partial agonism vs. antagonism? Compare signaling outputs in biased vs. unbiased assays (e.g., β-arrestin recruitment vs. Gαq activation). Use knockout cell lines (e.g., β-arrestin-1/2 KO) to isolate pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
